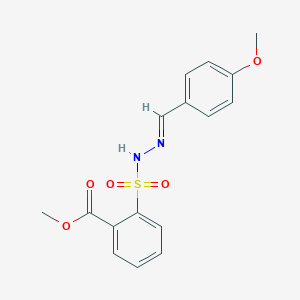
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate, also known as MMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. By inhibiting this enzyme, Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate is able to disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to exhibit anti-inflammatory, anti-bacterial, and anti-viral activity. It has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate for lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate is its potential toxicity, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate. One area of interest is in the development of new drugs based on the structure of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate. Another area of research is in the study of the mechanisms of action of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate, which could lead to the development of more targeted and effective cancer therapies. Additionally, there is potential for Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate to be used in combination with other drugs to enhance their anti-cancer activity.
Synthesis Methods
The synthesis of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxybenzaldehyde hydrazone. This hydrazone is then reacted with methyl 2-bromo-5-nitrobenzoate to form Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate. The reaction is typically carried out in the presence of a catalyst such as potassium carbonate and requires careful control of reaction conditions to ensure high yields.
Scientific Research Applications
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has been shown to exhibit potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further development.
properties
IUPAC Name |
methyl 2-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-13-9-7-12(8-10-13)11-17-18-24(20,21)15-6-4-3-5-14(15)16(19)23-2/h3-11,18H,1-2H3/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYAOMBTHRGTKK-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate | |
CAS RN |
145865-87-8 |
Source


|
| Record name | Benzoic acid, 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145865878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

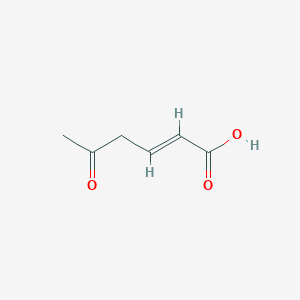

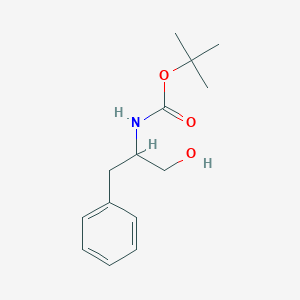
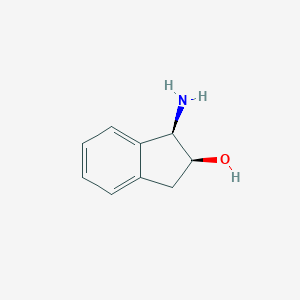
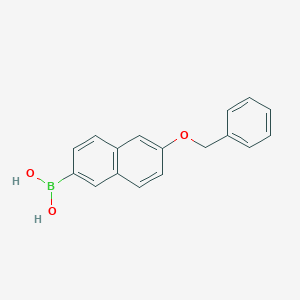


![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
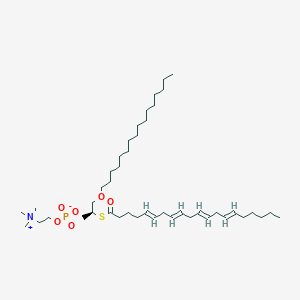
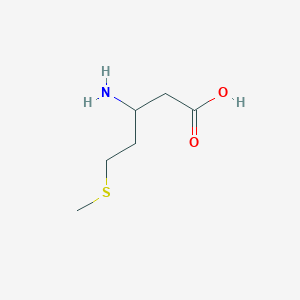


![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
